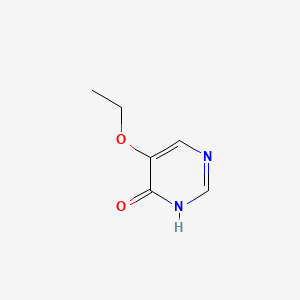

5-Ethoxy-4-pyrimidinol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-10-5-3-7-4-8-6(5)9/h3-4H,2H2,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKRHNIGJXUSMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=CNC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216844 | |

| Record name | 4-Pyrimidinol, 5-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66699-23-8 | |

| Record name | 4-Pyrimidinol, 5-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066699238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinol, 5-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of 5 Ethoxy 4 Pyrimidinol and Pyrimidine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are foundational techniques for the structural analysis of organic molecules. In the context of 5-Ethoxy-4-pyrimidinol and its analogues, these methods provide critical data on the number and types of protons and carbons, their chemical environments, and their multiplicities.

For pyrimidine (B1678525) derivatives, characteristic chemical shifts are observed. For instance, in substituted pyrimidines, the protons on the pyrimidine ring typically appear as singlets in the range of δ 6.33–8.56 ppm. d-nb.info The protons of an ethoxy group, such as the one in this compound, would be expected to show a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their exact chemical shifts influenced by the electronic environment of the pyrimidine ring. For example, in ethoxyethane, the ethoxy group appears as a quartet at approximately 3.4 ppm and a triplet at 1.2 ppm. chemguide.co.uk

The ¹³C NMR spectra of pyrimidine analogues show characteristic signals for the aromatic carbons, typically in the range of 110-169 ppm. mdpi.com The carbons of the ethoxy group would be expected to appear in the upfield region of the spectrum, with the -OCH2- carbon around 50-70 ppm and the -CH3 carbon at approximately 15-20 ppm. chemguide.co.uk For example, ¹³C NMR spectra of some pyrimidine derivatives showed aliphatic carbons in the range of 8-69 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H2 | 8.0 - 8.5 | - |

| H6 | 7.5 - 8.0 | - |

| -OCH₂CH₃ | 4.0 - 4.5 (quartet) | 60 - 70 |

| -OCH₂CH ₃ | 1.3 - 1.6 (triplet) | 14 - 18 |

| C2 | - | 150 - 160 |

| C4 | - | 160 - 170 |

| C5 | - | 100 - 110 |

| C6 | - | 140 - 150 |

| Note: These are predicted values and may vary based on the solvent and other experimental conditions. |

While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex spectra of molecules like this compound and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within a molecule. rsc.org For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethoxy group, confirming their direct coupling. It would also help to assign adjacent protons on the pyrimidine ring if any were present.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). libretexts.org An HSQC spectrum of this compound would show cross-peaks connecting the methylene protons to the methylene carbon and the methyl protons to the methyl carbon of the ethoxy group. It would also link the pyrimidine ring protons to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). libretexts.orgnih.gov HMBC is particularly powerful for connecting different functional groups within a molecule. For this compound, HMBC would be expected to show correlations from the ethoxy methylene protons to the C5 of the pyrimidine ring, confirming the position of the ethoxy substituent. It would also show correlations between the pyrimidine ring protons and adjacent carbons, helping to piece together the entire molecular skeleton. nih.gov

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Expected Key Correlations |

| COSY | -OCH₂CH ₃ ↔ -OCH ₂CH₃ |

| HSQC | -OCH ₂CH₃ ↔ -OC H₂CH₃-OCH₂C H₃ ↔ -OCH₂C H₃H2 ↔ C2H6 ↔ C6 |

| HMBC | -OCH ₂CH₃ → C5H2 → C4, C6H6 → C2, C4, C5 |

| Note: Arrows indicate a correlation from a proton to a carbon. |

1H and 13C NMR Spectral Analysis

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide valuable structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of a molecule, often to four or more decimal places. illinois.edu This precision allows for the unambiguous determination of the elemental formula of a compound, as each unique combination of atoms will have a distinct exact mass. For this compound (C₆H₈N₂O₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass of the molecular ion ([M+H]⁺ or [M-H]⁻) with the calculated theoretical mass.

Ion mobility-mass spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. nih.govresearchgate.net This provides an additional dimension of separation beyond just mass-to-charge ratio, allowing for the differentiation of isomers and conformers. nih.govacs.org For pyrimidine analogues, IM-MS can offer insights into their three-dimensional structure and conformational flexibility. iaea.orgrsc.org By measuring the collision cross-section (CCS) of the ions, which is a measure of their rotational average projected area, researchers can gain valuable information about the gas-phase structure of this compound. uni.lu

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (C₆H₈N₂O₂)

| Ion Adduct | Calculated m/z |

| [M+H]⁺ | 141.0659 |

| [M+Na]⁺ | 163.0478 |

| [M-H]⁻ | 139.0513 |

| Note: These values are calculated based on the monoisotopic masses of the most abundant isotopes. |

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. For pyrimidine derivatives, common fragmentation pathways involve the cleavage of substituent groups from the ring. In the case of this compound, fragmentation would likely involve the loss of the ethoxy group or parts of it, such as an ethyl or ethene radical.

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. libretexts.org The frequencies of these vibrations are characteristic of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), the C-H stretches of the ethoxy group and the aromatic ring (around 2850-3100 cm⁻¹), the C=N and C=C stretching vibrations of the pyrimidine ring (in the 1400-1650 cm⁻¹ region), and the C-O stretching of the ethoxy group (around 1000-1300 cm⁻¹). d-nb.infomdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is particularly useful for analyzing compounds with conjugated systems, such as the pyrimidine ring in this compound. The UV-Vis spectrum of pyrimidine and its derivatives typically shows strong absorption bands in the range of 200-300 nm, corresponding to π → π* electronic transitions within the aromatic ring. nih.gov The position and intensity of these absorptions can be influenced by the nature and position of substituents on the ring.

Table 4: Expected IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Expected Range |

| IR Spectroscopy | O-H stretch (hydroxyl) | 3200 - 3600 cm⁻¹ (broad) |

| C-H stretch (aromatic & aliphatic) | 2850 - 3100 cm⁻¹ | |

| C=N, C=C stretch (pyrimidine ring) | 1400 - 1650 cm⁻¹ | |

| C-O stretch (ethoxy) | 1000 - 1300 cm⁻¹ | |

| UV-Vis Spectroscopy | π → π* transition | 200 - 300 nm (λmax) |

X-ray Crystallography for Definitive Solid-State Structural Confirmation

X-ray crystallography stands as the principal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. caltech.edu This technique utilizes the diffraction of X-rays by the ordered, periodic lattice of atoms in a crystal to generate a unique diffraction pattern. caltech.edure3data.org Mathematical analysis of this pattern allows for the calculation of atomic coordinates, bond lengths, bond angles, and other crucial geometric parameters, providing an unambiguous confirmation of a molecule's solid-state structure. caltech.edu

While a specific single-crystal X-ray diffraction study for this compound is not publicly available in searched databases like the Cambridge Structural Database (CSD), the analysis of closely related pyrimidine analogues provides significant insight into the structural characteristics that can be expected. cam.ac.ukretsch.com The CSD is the world's primary repository for small-molecule organic and metal-organic crystal structures. retsch.comresearchgate.net

For instance, studies on various pyrimidine derivatives reveal detailed crystallographic data. The photochemical rearrangement product of 5-ethylorotate, calcium 5-ethylidenehydroorotate hydrate, was characterized by X-ray diffraction, confirming its novel structure. cam.ac.uk Similarly, the crystal structures of two modified amino acid pyrimidine analogues, N-(pyrimidyl)gabapentin and N-(pyrimidyl)baclofen, were elucidated, revealing their crystallization in the monoclinic system and the nature of their hydrogen bonding motifs.

The type of data obtained from such analyses is presented in the following table, which showcases crystallographic parameters for several pyrimidine analogues found in the literature. This data provides a framework for what a structural analysis of this compound would yield.

Interactive Data Table: Crystallographic Data for Selected Pyrimidine Analogues

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Calcium 5-ethylidenehydroorotate 1.5 hydrate | C₇H₇N₂O₄²⁻·Ca²⁺·1.5H₂O | Monoclinic | Pc | 14.631 | 10.038 | 19.168 | 137.7 | cam.ac.uk |

| N-(pyrimidyl)gabapentin | C₁₅H₂₁N₃O₂ | Monoclinic | Pc | - | - | - | - | |

| N-(pyrimidyl)baclofen | C₁₄H₁₄ClN₃O₂ | Monoclinic | P2₁/n | - | - | - | - | |

| 2,6-Diamino-4-chloropyrimidine–benzoic acid | C₄H₅ClN₄·C₇H₆O₂ | - | - | - | - | - | - | iucr.org |

Note: Detailed cell parameters for N-(pyrimidyl)gabapentin and N-(pyrimidyl)baclofen were not provided in the abstract but their monoclinic crystal system and space groups were identified. The entry for 2,6-Diamino-4-chloropyrimidine–benzoic acid confirms a single-crystal X-ray study was performed. iucr.org

Chemometric and Multivariate Analysis (MVA) of Spectroscopic Data

Chemometrics employs mathematical and statistical methods to extract maximal information from chemical data. illinois.eduresearchgate.net When applied to large datasets generated from spectroscopic techniques like FT-IR, Raman, or NMR, Multivariate Analysis (MVA) becomes an indispensable tool for interpretation, classification, and quality control. illinois.eduresearchgate.net For complex molecules like pyrimidine derivatives, where spectra may show subtle differences between analogues, MVA can uncover patterns that are not obvious through simple visual inspection. retsch.comrsc.org

Principal Component Analysis (PCA) in Spectral Data Interpretation

Principal Component Analysis (PCA) is a fundamental unsupervised pattern recognition technique used extensively in the analysis of spectroscopic data. mdpi.com It functions by reducing the dimensionality of a complex dataset (e.g., a series of spectra with absorbance values at hundreds of wavenumbers) while retaining the most significant variance. rsc.orgnih.gov PCA transforms the original, often correlated variables into a new set of uncorrelated variables called Principal Components (PCs). rsc.orgnih.gov

The first principal component (PC1) accounts for the largest possible variance in the data, PC2 accounts for the second-largest variance, and so on. nih.gov By plotting the scores of the first few PCs against each other (e.g., a PC1 vs. PC2 scores plot), one can visually identify groupings, trends, and outliers among the samples. nih.govnih.gov For example, PCA has been used to differentiate between honey varieties based on their pyrimidine derivative content as determined by mass spectrometry. retsch.com It has also been applied to FT-IR and Raman spectra to monitor structural transformations in materials or to discriminate between isomers. nih.govnih.gov

In the context of this compound and its analogues, PCA could be applied to their Raman or FT-IR spectra. The resulting scores plot would likely show distinct clusters for different substitution patterns on the pyrimidine ring, providing a rapid method for classification based on spectral fingerprints. The loadings plot, another output of PCA, would highlight the specific wavenumbers (spectral regions) that contribute most to the separation between the groups, linking the statistical differentiation back to specific molecular vibrations. nih.gov

Data Table: Illustrative PCA Results for Spectral Analysis of Pyrimidine Analogues

| Sample Set | Spectroscopic Technique | Principal Component | Variance Explained (%) | Application/Finding | Ref. |

| Oligonucleotides (with pyrimidine bases) | Raman Spectroscopy | PC1, PC2, PC3 | (Not specified) | Used as basis for SIMCA classification model to identify sequences. | alfa-chemical.com |

| Shallot Essential Oils | UV-Vis Spectrophotometry (2nd derivative) | PC1 | 62.2 | Achieved distinguishable separation for authentication. | rsc.org |

| Shallot Essential Oils | UV-Vis Spectrophotometry (2nd derivative) | PC2 | 60.1 | Contributed to sample classification. | rsc.org |

| Unifloral Honeys | LC-MS/MS (quantifying pyrimidine derivatives) | (Not specified) | (Not specified) | Evaluated to examine differences between honey varieties. | retsch.com |

| Morphinane Hydrates | FT-IR Spectroscopy | PC1 | 67.1 | Accounted for differences in crystal form during dehydration. | nih.gov |

Soft Independent Modeling of Class Analogies (SIMCA) for Compound Classification

Soft Independent Modeling of Class Analogies (SIMCA) is a supervised classification method that builds upon PCA. mdpi.com Unlike PCA, which is an exploratory tool, SIMCA is used to build a classification model for predefined classes of samples. alfa-chemical.com

The process involves developing a separate PCA model for each class of compounds in a training dataset. For example, one class could be pyrimidine analogues with an ethoxy substitution, and another could be those with a methyl substitution. These PCA models define a hyperplane (a line, plane, or higher-dimensional equivalent) that encloses the samples of that class in the multidimensional space.

When a new, unknown sample is analyzed, its spectrum is projected into the space of each class model. The distance of the sample to each model's hyperplane is calculated. mdpi.com If the sample falls within the statistical limits of a particular class model, it is assigned to that class. A key feature of SIMCA is its "soft" modeling, which allows a sample to be classified into more than one class or into no class at all, making it effective for identifying outliers or samples with intermediate characteristics.

SIMCA has proven effective in classifying biological materials containing pyrimidine rings. Studies have successfully used PCA-based SIMCA models to classify different oligonucleotides based on their Raman spectra and to distinguish between DNA samples with and without UV-induced pyrimidine dimers from near-infrared spectra. iucr.orgalfa-chemical.com In one study, a SIMCA model correctly classified 94.9% of irradiated and non-irradiated DNA samples. This demonstrates the power of SIMCA to perform robust classification based on subtle spectral differences arising from structural changes in pyrimidine-containing molecules.

Computational and Theoretical Investigations of 5 Ethoxy 4 Pyrimidinol and Pyrimidine Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. austinpublishinggroup.com It has been widely applied to pyrimidine (B1678525) derivatives to predict their molecular geometry, electronic properties, and spectroscopic signatures. mdpi.comscirp.org DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d) or 6-311++G(d,p), allow for the optimization of molecular structures to their lowest energy state. jocpr.comemmanuelcollege.ac.innih.gov This provides a detailed picture of bond lengths, bond angles, and dihedral angles in the gas phase, which can be compared with experimental data from X-ray crystallography. jchemrev.comresearchgate.net

Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and stability of a molecule. sciensage.info A smaller energy gap suggests that the molecule is more reactive. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides information about charge distribution, hyperconjugative interactions, and the nature of bonding within the molecule. emmanuelcollege.ac.inaip.org

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

DFT calculations are a reliable method for predicting various spectroscopic parameters of molecules like 5-Ethoxy-4-pyrimidinol. bohrium.com Theoretical calculations of vibrational frequencies using DFT can be correlated with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. researchgate.netresearchgate.net While a direct comparison often shows discrepancies, scaling the calculated frequencies can lead to a good agreement with experimental values, aiding in the assignment of vibrational modes. researchgate.netresearchgate.net

Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. jocpr.com The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used for this purpose. nih.govresearchgate.net Theoretical predictions of ¹H and ¹³C NMR chemical shifts, when compared with experimental spectra, can help in the structural elucidation of pyrimidine derivatives. jocpr.comnih.gov Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. jchemrev.comjchemrev.com

Below is a table showcasing representative calculated spectroscopic data for a pyrimidine derivative, illustrating the type of information obtained from DFT studies.

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| C=O Stretching Frequency (cm⁻¹) | 1680 | 1675 |

| N-H Stretching Frequency (cm⁻¹) | 3450 | 3430 |

| ¹³C Chemical Shift (C4, ppm) | 162.5 | 161.8 |

| ¹H Chemical Shift (H6, ppm) | 8.15 | 8.10 |

| Electronic Transition (λmax, nm) | 275 | 278 |

This table is illustrative and does not represent data for this compound specifically, but rather the typical output of DFT calculations for related pyrimidine systems.

Elucidation of Reaction Mechanisms and Fragmentation Pathways

DFT is a valuable tool for investigating the mechanisms of chemical reactions involving pyrimidine systems. mdpi.com By calculating the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the step-by-step pathway of a reaction. nih.gov This approach has been used to study various reactions, including cyclization and dimerization of pyrimidine precursors. mdpi.comnih.gov The calculated activation energies for different steps can help in understanding the feasibility and kinetics of the reaction.

In the context of mass spectrometry, computational methods like the Quantum Chemistry Electron Ionization Mass Spectra (QCEIMS) approach can predict fragmentation patterns. mdpi.com Understanding these pathways is crucial for interpreting experimental mass spectra. gre.ac.uknih.gov Theoretical studies can detail fragmentation mechanisms such as retro-Diels-Alder reactions, which are common in pyrimidine rings. mdpi.com These computational investigations can also shed light on the complex rearrangements that molecules undergo upon ionization. mdpi.commdpi.com

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking and simulation are computational techniques used to predict how a small molecule, such as this compound, binds to a macromolecular target, typically a protein or nucleic acid. nih.gov These methods are fundamental in drug discovery and design.

Prediction of Binding Modes with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target, forming a stable complex. uomustansiriyah.edu.iq This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For pyrimidine derivatives, docking studies have been used to investigate their binding to various enzymes and receptors, including those implicated in cancer and inflammation. nih.govuomustansiriyah.edu.iquomustansiriyah.edu.iq For instance, pyrimidine derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) and cyclin-dependent kinase 8 (CDK8). nih.govuomustansiriyah.edu.iq The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction. mdpi.com

The following table provides an example of docking results for a pyrimidine derivative with a target enzyme.

| Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -9.2 | Arg120, Tyr355, Ser530 |

| Anaplastic Lymphoma Kinase (ALK) | -8.5 | Met1199, Leu1122, Gly1269 |

| Epidermal Growth Factor Receptor (EGFR) | -7.0 | Leu718, Gly796 |

This table is a representative example and does not correspond to this compound specifically.

Ligand-Based and Structure-Based Design Principles

Drug design strategies can be broadly categorized as ligand-based or structure-based. researchgate.net

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. drugdesign.org This approach involves analyzing a set of known active molecules to build a pharmacophore model, which represents the essential steric and electronic features required for biological activity. nih.gov

Structure-based drug design (SBDD) utilizes the known 3D structure of the target macromolecule, typically obtained from X-ray crystallography or NMR spectroscopy. nih.govrsc.org This allows for the rational design of ligands that are complementary in shape and chemistry to the target's binding site. nih.gov Molecular docking is a key component of SBDD, enabling the virtual screening of large compound libraries to identify potential hits. researchgate.net For pyrimidine derivatives, SBDD has been instrumental in the development of inhibitors for various kinases. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scirp.org For pyrimidine derivatives, QSAR studies are used to predict the biological activities of new, unsynthesized compounds and to guide the optimization of lead compounds. thieme-connect.comnih.govjapsonline.com

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be categorized as:

Statistical methods, such as multiple linear regression or genetic function approximation, are then used to build a model that correlates these descriptors with the observed biological activity. scirp.orgnih.gov The predictive power of the QSAR model is assessed using internal and external validation techniques. nih.govmdpi.com Successful 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can provide 3D contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish activity. thieme-connect.comjapsonline.com

The following table shows a typical dataset used for QSAR modeling of pyrimidine derivatives, including their biological activity and some calculated descriptors.

| Compound | pIC50 | Molecular Weight | LogP |

|---|---|---|---|

| Derivative 1 | 7.5 | 350.4 | 3.2 |

| Derivative 2 | 8.1 | 364.5 | 3.5 |

| Derivative 3 | 6.9 | 336.3 | 2.9 |

| Derivative 4 | 7.8 | 378.5 | 3.8 |

This table is for illustrative purposes. pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

In Silico Approaches for Molecular Optimization and Property Prediction

In silico methods, which utilize computer simulations, have become indispensable tools in modern medicinal chemistry for accelerating the discovery and optimization of new therapeutic agents. mdpi.comremedypublications.com These computational approaches are pivotal in predicting the properties of molecules, understanding their interactions with biological targets, and guiding the rational design of novel compounds with enhanced activity and favorable characteristics. remedypublications.comnih.gov For pyrimidine systems, including derivatives like this compound, these techniques offer a pathway to prioritize and refine potential drug candidates before undertaking expensive and time-consuming experimental synthesis and testing. open.ac.uk

A cornerstone of in silico drug design is the Quantitative Structure-Activity Relationship (QSAR) analysis. nih.gov QSAR modeling is founded on the principle that the biological activity of a chemical is directly related to its molecular structure. nih.gov By developing mathematical equations that correlate structural or physicochemical properties with biological activities, QSAR models can predict the efficacy of novel compounds. mdpi.comnih.gov These models are crucial for identifying the key molecular features that govern a compound's therapeutic action. ccspublishing.org.cn

Various techniques are employed to build robust QSAR models for pyrimidine derivatives. These include:

Multiple Linear Regression (MLR) : A statistical method used to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity). nih.gov

Artificial Neural Networks (ANN) : A non-linear modeling technique inspired by the structure of the human brain, capable of capturing complex relationships between molecular structure and activity. nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) : 3D-QSAR methods that correlate the 3D steric and electrostatic fields (and other properties in CoMSIA) of a set of molecules with their biological activity. ccspublishing.org.cnthieme-connect.com These methods generate contour maps that visualize regions where modifications to the molecular structure could lead to improved activity. thieme-connect.com

Hologram QSAR (HQSAR) : A 2D-QSAR method that uses molecular holograms and fragment fingerprints to predict biological activity without the need for 3D alignment. ccspublishing.org.cn

The predictive power of these models is assessed using statistical parameters such as the coefficient of determination (R²) and the cross-validated R² (q²). For instance, a comparative study on pyrimidine derivatives as VEGFR-2 inhibitors showed that an ANN model (R² = 0.998) outperformed an MLR model (R² = 0.889), indicating a strong non-linear relationship between the descriptors and the activity. nih.gov Similarly, 3D-QSAR studies on thieno[2,3-d]pyrimidine (B153573) derivatives have yielded reliable models with good internal and external prediction capabilities. ccspublishing.org.cn

Table 1: Representative Performance of QSAR Models for Pyrimidine Systems

| Model Type | Target/Compound Class | R² (non-cross-validated) | q² (cross-validated) | Reference |

|---|---|---|---|---|

| MLR | Pyrimidine derivatives (VEGFR-2 inhibitors) | 0.889 | - | nih.gov |

| ANN | Pyrimidine derivatives (VEGFR-2 inhibitors) | 0.998 | - | nih.gov |

| CoMFA | Thieno[2,3-d]pyrimidine derivatives | 0.959 | 0.621 | ccspublishing.org.cn |

| CoMSIA | Thieno[2,3-d]pyrimidine derivatives | 0.961 | 0.522 | ccspublishing.org.cn |

| CoMFA | Pyrimidine derivatives (ALK inhibitors) | 0.998 | 0.663 | thieme-connect.com |

Molecular docking is another powerful in silico technique used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, such as a protein or enzyme. remedypublications.comnih.gov This method simulates the interaction between the ligand and the target's binding site, calculating a "docking score" that estimates the binding energy. remedypublications.com For pyrimidine-based compounds, docking studies have been instrumental in elucidating binding modes, identifying key amino acid interactions (like hydrogen bonds and π-π stacking), and guiding the design of more potent inhibitors for various targets, including those in cancer and inflammatory diseases. thieme-connect.comnih.govresearchgate.net For example, docking studies on diaryl pyrimidine derivatives identified compounds with high binding affinity to the hACE2 receptor, a key protein in COVID-19 infection. nih.gov

Table 2: Example of In Silico Predicted Properties for Designed Pyrimidine Derivatives

| Compound Class | Predicted Property | Value Range | Computational Method | Reference |

|---|---|---|---|---|

| Pyrimidine-coumarin-triazole conjugates | pIC₅₀ (MCF7 cells) | > 9.0 | 2D-QSAR | mdpi.com |

| Pyrimidine-coumarin-triazole conjugates | Bioavailability Score | > 0.55 | ProTox-II | mdpi.com |

| Diaryl pyrimidine derivatives | Binding Energy (kcal/mol) | -8.1 to -8.95 | Molecular Docking (AutoDock Vina) | nih.gov |

Beyond activity prediction, computational methods like Density Functional Theory (DFT) are used to investigate the fundamental electronic and structural properties of molecules. aip.org DFT calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. ijrte.org The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a compound. ijrte.org Natural Bond Orbital (NBO) analysis, another theoretical method, provides insights into intramolecular charge transfer and stabilizing interactions within a molecule. aip.orgijrte.org These detailed theoretical investigations complement experimental findings and provide a deeper understanding of the molecular characteristics that underpin the biological function of pyrimidine derivatives.

Mechanistic Investigations of Biological Activities Associated with Pyrimidine Scaffolds

Enzyme Inhibition Mechanisms by Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives can readily engage with enzymes and other biological components within the cell. acs.org This interaction capability has led to the development of numerous enzyme inhibitors targeting critical pathological pathways.

The ribonuclease H (RNase H) function of the HIV-1 reverse transcriptase (RT) is an essential viral enzyme that is not targeted by current mainstream antiretroviral therapies, making it an attractive target for new drugs. researchgate.netmdpi.com Several classes of pyrimidine derivatives have been investigated for their ability to inhibit this enzyme.

One such class is the 1,2,4-triazolo[1,5-a]pyrimidines (TZPs). Researchers have identified TZP derivatives containing a catechol moiety that inhibit RNase H in the low micromolar range without affecting the DNA polymerase activity of RT. researchgate.netresearchgate.net Molecular modeling suggests these compounds bind to an allosteric site, a location on the enzyme distinct from the active site, providing a novel mechanism for inhibition. researchgate.net

Another notable class includes 3-hydroxypyrimidine-2,4-diones (HPDs). A significant redesign of the HPD chemical structure, featuring an additional "wing" at the C5 position, led to compounds with drastically improved RNase H inhibition and significant antiviral activity. mdpi.com Studies have shown that the biochemical inhibition of RNase H by these "double-winged" HPDs largely correlates with their antiviral effects. mdpi.com These active site inhibitors often chelate the metal ions necessary for the enzyme's catalytic activity.

Table 1: Inhibition of HIV-1 RNase H by Pyrimidine Derivatives

| Compound Class | Specific Derivative Example | Inhibition Concentration (IC₅₀) | Mechanism | Reference |

|---|---|---|---|---|

| 1,2,4-Triazolo[1,5-a]pyrimidine (TZP) | Catechol derivatives | Low micromolar (µM) range | Allosteric Inhibition | researchgate.net |

| 3-Hydroxypyrimidine-2,4-dione (HPD) | Double-winged HPDs | Potent, specific values vary by analogue | Active Site Inhibition | mdpi.com |

| Pyrrolyl DKA analogue | Compound 31 | 2.5 µM | Dual RNase H/Integrase Inhibition | researchgate.net |

Pyrimidine derivatives are potent inhibitors of several key human and microbial enzymes involved in cell growth, proliferation, and signaling.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids. acs.org Its inhibition leads to a deficiency of essential building blocks, thereby halting cell growth. acs.org Pyrimidine-based compounds are classic DHFR inhibitors, often featuring a 2,4-diamino substitution that mimics the natural substrate. acs.org Fused pyrimidines, such as pyrimido[4,5-d]pyrimidines, have been identified as a novel class of bacterial DHFR inhibitors, with some compounds demonstrating high potency (IC₅₀ ≤ 0.05 µM) and selectivity for the bacterial enzyme over the human form. acs.orgdrugbank.com For instance, 2,4-diamino-6-[(3',4',5'-trimethoxy-N-methylanilono)methyl]pyrido[3,2-d]pyrimidine showed an IC₅₀ of 0.0047 µM against Toxoplasma gondii DHFR. nih.gov

Focal Adhesion Kinase (FAK): FAK is a tyrosine kinase that is overexpressed in many metastatic cancers and plays a key role in cell migration, proliferation, and survival. nih.govinnovareacademics.in Many FAK inhibitors are ATP-competitive, binding to the ATP-binding pocket of the enzyme. nih.gov TAE-226 was one of the first reported pyrimidine-based FAK inhibitors, potently inhibiting FAK autophosphorylation. nih.gov Subsequently, numerous thieno[3,2-d]pyrimidine (B1254671) and 2-anilinopyrimidine derivatives have been developed. For example, one thieno[3,2-d]pyrimidine derivative (compound 26) exhibited an IC₅₀ of 9.7 nM against FAK. acs.org Another compound, PF-573228, potently suppressed FAK activity with an IC₅₀ of 4 nM. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. ebi.ac.uk Pyrazolo[4,3-d]pyrimidines and pyrazolo[1,5-a]pyrimidines have emerged as potent CDK inhibitors. ebi.ac.uknih.govmdpi.com For instance, Roscovitine, a well-known pyrimidine-based inhibitor, targets several CDKs. ebi.ac.uk Newer pyrazolopyrimidine derivatives have shown even greater potency; one derivative (compound 6) demonstrated an IC₅₀ of 0.76 µM against CDK2/cyclinA. ebi.ac.uk Another pyrazolo[1,5-a]pyrimidine (B1248293) (compound 4k) showed potent antiproliferative activity across numerous cancer cell lines with a mean GI₅₀ of 280 nmol/L. acs.org Structural studies have confirmed that these compounds act as competitive inhibitors, binding to the ATP-binding site of the kinase. nih.gov

Table 2: Inhibition of Key Cellular Enzymes by Pyrimidine Derivatives

| Enzyme Target | Compound Class/Name | Inhibition Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Dihydrofolate Reductase (T. gondii) | 2,4-Diaminopyrido[3,2-d]pyrimidine (Cmpd 7) | 0.0047 µM | nih.gov |

| Focal Adhesion Kinase (FAK) | PF-573228 | 4 nM | nih.gov |

| Focal Adhesion Kinase (FAK) | Thieno[3,2-d]pyrimidine (Cmpd 26) | 9.7 nM | acs.org |

| Cyclin-Dependent Kinase 2 (CDK2/cyclinA) | Pyrazolopyrimidine (Cmpd 6) | 0.76 µM | ebi.ac.uk |

| Cyclin-Dependent Kinase 2 (CDK2/cyclinA) | Roscovitine | 0.44 µM | ebi.ac.uk |

Understanding the mechanism of enzyme inhibition requires detailed kinetic studies. These investigations determine the type of inhibition (e.g., competitive, noncompetitive, mixed) and the inhibitor's binding affinity, often expressed as the inhibition constant (Kᵢ).

Lineweaver-Burk plots are a common graphical method used to determine the mechanism of inhibition. For example, a kinetic study of a potent 2,4,6-triaryl pyrimidine derivative (compound 4d) against α-glucosidase revealed a competitive inhibition mechanism, indicating that the inhibitor binds to the active site of the enzyme and competes with the substrate. acs.org Similarly, studies on pyrimidine derivatives inhibiting cholinesterases have identified mixed inhibition mechanisms, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. innovareacademics.inresearchgate.net

These studies provide crucial data for structure-activity relationship (SAR) analysis, helping to optimize inhibitor design. For instance, kinetic analysis of pyrimidine derivatives against glutathione (B108866) reductase found Kᵢ values ranging from 0.979 to 2.984 µM, with 4-amino-2,6-dichloropyrimidine (B161716) showing the most effective noncompetitive inhibition. Such findings demonstrate how specific substitutions on the pyrimidine ring can significantly alter both the potency and the mechanism of inhibition.

Inhibition of Key Cellular Enzymes (e.g., Dihydrofolate Reductase, Focal Adhesion Kinase, Cyclin-Dependent Kinases)

Receptor Interaction and Modulation Studies

Pyrimidine derivatives are also key players in the modulation of cell surface receptors, particularly G-protein coupled receptors (GPCRs), acting as either agonists (activators) or antagonists (blockers).

G-protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes, as its activation stimulates glucose-dependent insulin (B600854) release. semanticscholar.orgebi.ac.uk Several classes of pyrimidine derivatives have been developed as potent GPR119 agonists.

Thieno[3,2-d]pyrimidines: These derivatives have been identified as potent GPR119 agonists through bioisosteric replacement strategies. ebi.ac.uk

6,7-Dihydro-5H-pyrrolo[2,3-a]pyrimidines: Lead optimization of this scaffold led to the identification of potent and selective GPR119 agonists. acs.org

5-Nitropyrimidines: A series of 5-nitropyrimidine (B80762) derivatives bearing endo-azabicyclic substituents were synthesized and found to be potent GPR119 agonists, with some identified as full agonists.

Pyrimido[5,4-b]oxazines: Optimization of this novel series yielded compounds with potent GPR119 agonistic activities, with EC₅₀ values as low as 12 nM. semanticscholar.org

The mechanism of action for these agonists involves binding to the GPR119 receptor, which is highly expressed in pancreatic β-cells and intestinal enteroendocrine cells. semanticscholar.org This binding event activates a G-protein-mediated pathway that increases intracellular cyclic AMP (cAMP) levels, ultimately stimulating the secretion of insulin and glucagon-like peptide 1 (GLP-1). semanticscholar.org

The primary method for characterizing the interaction between a ligand and its receptor is the radioligand binding assay. These assays are used to determine the binding affinity (Kᵢ) and selectivity of a compound for different receptor subtypes.

Extensive binding studies have been performed on pyrimidine derivatives targeting various receptors:

Adenosine (B11128) Receptors: Diaryl 2- or 4-amidopyrimidines have been synthesized and evaluated at the four human adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). acs.org Some of these compounds exhibit remarkable affinity (Kᵢ < 10 nM) and high selectivity for the A₃ subtype. acs.org Thiazolo[5,4-d]pyrimidine derivatives have also been identified with subnanomolar binding affinities for both the A₁ and A₂ₐ adenosine receptors. mdpi.com

Serotonin (5-HT) Receptors: Pyrido[1,2-c]pyrimidine derivatives have shown very high binding affinities for the 5-HT₁ₐ receptor, with Kᵢ values as low as 7.0 nM. mdpi.comnih.gov Other pyrimidine series have been developed as selective modulators of the 5-HT₂C receptor, with binding affinities in the low nanomolar range.

These binding assays are crucial for establishing the structure-activity relationships that guide the design of more potent and selective receptor modulators. For example, in a series of pyrido[1,2-c]pyrimidines, it was found that substitution at the ortho position of the 4-aryl ring generally increased binding affinity for the 5-HT₁ₐ receptor compared to para-substituted analogues. mdpi.com

Table 3: Binding Affinities of Pyrimidine Derivatives at Various Receptors

| Receptor Target | Compound Class | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| Adenosine A₃ Receptor | Diaryl 4-amidopyrimidine | <10 nM | |

| Adenosine A₂ₐ Receptor | Thiazolo[5,4-d]pyrimidine (Cmpd 18) | 0.06 nM | mdpi.com |

| Serotonin 5-HT₁ₐ Receptor | Pyrido[1,2-c]pyrimidine (Cmpd 6c) | 7.0 nM | mdpi.com |

| Serotonin 5-HT₂C Receptor | Optically Active Pyrimidine (Cmpd (R,R)-4e) | Excellent affinity (specific Kᵢ not stated) | |

| Serotonin Transporter (SERT) | Pyrido[1,2-c]pyrimidine (Cmpd 6a) | 32.0 nM | mdpi.com |

Agonist and Antagonist Mechanisms for Specific Receptors (e.g., GPR119)

Interactions with Nucleic Acids and Other Crucial Biomolecules

The structural similarity of pyrimidine derivatives to the native bases of DNA and RNA makes them prime candidates for interacting with nucleic acids. These interactions are a cornerstone of their biological effects, particularly in anticancer and antiviral applications. Pyrimidine-based compounds can engage with DNA through several mechanisms.

One primary mode of interaction is intercalation , where the planar aromatic ring system of the pyrimidine derivative slides in between the base pairs of the DNA double helix. atdbio.com Another significant interaction is groove binding , where molecules fit into the minor or major grooves of the DNA duplex. atdbio.com These interactions are often stabilized by hydrogen bonds, hydrophobic interactions, and van der Waals forces between the compound and the DNA molecule. atdbio.com For instance, the polypeptide antibiotic Actinomycin D, which contains a phenoxazone ring system, intercalates into DNA, while its peptide side chains interact with the minor groove, requiring the 2-amino group of guanine (B1146940) for binding. atdbio.com

Beyond direct DNA binding, pyrimidine derivatives are designed to interact with a multitude of other crucial biomolecules, most notably enzymes. They can act as inhibitors for a wide array of enzymes by mimicking natural substrates or by binding to allosteric sites. For example, pyrimidine derivatives have been developed as potent inhibitors of kinases, enzymes involved in pyrimidine biosynthesis, and DNA polymerase. nih.gov The aminomethyl and hydroxyl groups on some pyrimidinol derivatives can form hydrogen bonds with enzymes or receptors, modulating their activity and facilitating effects like enzyme inhibition. evitachem.com The functional groups attached to the pyrimidine core are critical, as they influence the type and strength of these molecular interactions, thereby determining the compound's biological activity. mdpi.com

Role of Pyrimidine Metabolites in Biological Pathways

Pyrimidine derivatives are not only significant as synthetic drugs but also play crucial roles as metabolites in various biological pathways, originating from both foreign compounds (xenobiotics) and endogenous processes.

Many xenobiotics, particularly organophosphate pesticides, are metabolized in the body to form pyrimidinol derivatives. The insecticides chlorpyrifos (B1668852) (CPF) and diazinon (B1670403) (DZN) are classic examples. Their toxicity is primarily mediated by their conversion to highly toxic oxon metabolites by cytochrome P450 (CYP) enzymes. oup.com Concurrently, these CYP enzymes also detoxify the parent compounds by metabolizing them into inactive pyridinol or pyrimidinol forms. oup.com

| Parent Pesticide | Pyrimidinol/Pyridinol Metabolite | Metabolizing Enzymes | Significance |

|---|---|---|---|

| Diazinon (DZN) | 2-isopropyl-4-methyl-6-hydroxypyrimidine (IMHP) | CYP Enzymes, PON1 | Detoxification product, Biomarker of exposure. oup.com |

| Chlorpyrifos (CPF) | 3,5,6-trichloro-2-pyridinol (TCP) | CYP Enzymes, PON1 | Detoxification product, Biomarker of exposure. oup.com |

| Pirimiphos-methyl | 2-diethylamino-6-methyl-4-pyrimidinol (DEAMPY) | Not specified | Biomarker of exposure in wastewater analysis. europa.eu |

Pyrimidine derivatives formed endogenously can serve as important biomarkers for disease states. A prominent example is argpyrimidine (B65418) , an advanced glycation end-product (AGE) associated with diabetes mellitus. wikipedia.org Hyperglycemia, a hallmark of diabetes, can lead to the increased formation of methylglyoxal (B44143) (MG), a reactive dicarbonyl compound, as a byproduct of glucose metabolism. wikipedia.orgnih.gov Methylglyoxal reacts with the arginine residues in proteins via the Maillard reaction to form argpyrimidine. wikipedia.org

The accumulation of AGEs like argpyrimidine is linked to the pathogenesis of diabetic complications, including cardiovascular disease and neurodegeneration. wikipedia.orgtandfonline.com Studies have shown that the modification of proteins by argpyrimidine is increased in the heart tissue of diabetic patients. nih.govthieme-connect.com Specifically, Heat Shock Protein 27 (Hsp27), a protein involved in apoptosis and oxidative stress, has been identified as a major target for argpyrimidine modification in the diabetic myocardium. nih.govthieme-connect.com This modification is associated with increased oxidative stress and apoptosis in cardiac cells. nih.govthieme-connect.com Therefore, the level of argpyrimidine serves as a biomarker for glycation-related cellular damage and the progression of diabetic complications. wikipedia.org

Formation of Pyrimidinols as Metabolites of Xenobiotics (e.g., Pesticide Degradation Products)

Investigation of Antifungal and Antibacterial Mechanisms of Action

The functional versatility of the pyrimidine scaffold has made it a rich source of compounds with potent antimicrobial activity. nih.govorientjchem.org The mechanisms underlying their antifungal and antibacterial effects are diverse and often target essential cellular processes in pathogens.

Antibacterial Mechanisms: A key target for many pyrimidine-based antibacterial agents is the folate synthesis pathway. Dihydrofolate reductase (DHFR), a critical enzyme in this pathway, is inhibited by certain pyrimidine derivatives, which act as structural mimics of the natural substrate. aip.org This inhibition disrupts the production of tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and amino acids, ultimately leading to bacterial cell death. aip.orgrsc.org Another mechanism involves the inhibition of bacterial cell division. Some thiophenyl-pyrimidine derivatives have been shown to inhibit the polymerization of the FtsZ protein, a crucial component of the bacterial cytoskeleton, and disrupt its GTPase activity, thereby preventing cell division and causing a bactericidal effect. rsc.org

Antifungal Mechanisms: For antifungal activity, pyrimidine derivatives have been reported to act through various mechanisms. These include the inhibition of enzymes vital for pyrimidine biosynthesis, incorporation into fungal RNA and DNA leading to misreading and dysfunction, and the inhibition of DNA polymerase. nih.gov Some novel benzoylurea (B1208200) derivatives containing a pyrimidine moiety have shown significant activity against fungal pathogens like Rhizoctonia solani. Molecular docking studies suggest that these compounds may act by inhibiting succinate (B1194679) dehydrogenase (SDH), an essential enzyme in the mitochondrial electron transport chain, by forming hydrogen bonds with key amino acid residues like SER-17 and SER-39. mdpi.com

| Activity | Mechanism of Action | Molecular Target | References |

|---|---|---|---|

| Antibacterial | Inhibition of folate synthesis | Dihydrofolate Reductase (DHFR) | aip.orgrsc.org |

| Antibacterial | Inhibition of cell division | FtsZ protein | rsc.org |

| Antifungal | Inhibition of mitochondrial respiration | Succinate Dehydrogenase (SDH) | mdpi.com |

| Antifungal | Disruption of nucleic acid synthesis | DNA/RNA, DNA Polymerase | nih.gov |

Exploration of Antitumor Mechanisms in Cell Line Models (Focus on Molecular Pathways)

Pyrimidine derivatives are among the most extensively studied scaffolds in cancer chemotherapy. orientjchem.orgijrpr.com Their antitumor activity is exerted through a variety of complex molecular mechanisms that disrupt cancer cell proliferation, survival, and migration.

Research using various cancer cell line models has identified numerous molecular targets and signaling pathways that are modulated by pyrimidine derivatives. A primary mechanism is the induction of apoptosis , or programmed cell death. Many pyrimidine compounds trigger the mitochondrial pathway of apoptosis. This involves increasing the intracellular levels of reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential (MMP). rsc.org This disruption is associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, ultimately leading to the activation of the caspase cascade (e.g., caspase-3) and cell death. rsc.orgnih.gov

Another common mechanism is cell cycle arrest . Pyrimidine derivatives have been shown to halt the progression of the cell cycle at various phases, such as G2/M, S, or G0/G1, preventing cancer cells from dividing. ijrpr.comrsc.orgnih.gov

Furthermore, pyrimidine derivatives can inhibit critical signaling pathways that are often hyperactive in cancer. Potent derivatives have been developed to suppress key oncogenic pathways, including:

RAS/Raf/MEK/ERK Pathway: This pathway is crucial for cell proliferation and survival. rsc.org

PI3K/AKT/mTOR Pathway: This pathway plays a central role in cell growth, metabolism, and survival. rsc.org

EGFR Signaling: Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, drives tumor growth. Certain pyrido[2,3-d]pyrimidine (B1209978) derivatives show potent inhibitory activity against both wild-type and mutant forms of EGFR. ijrpr.com

By targeting these fundamental pathways, pyrimidine-based compounds can effectively inhibit tumor growth, induce cell death, and reduce cell migration in various cancer models. rsc.org

Future Research Directions and Unexplored Avenues for 5 Ethoxy 4 Pyrimidinol

Systematic Elucidation of Structure-Activity Relationships (SAR) for 5-Ethoxy-4-pyrimidinol Derivatives

A critical future direction is the systematic exploration of the structure-activity relationships (SAR) of this compound derivatives. Understanding how modifications to the core structure influence biological activity is paramount for designing more potent and selective compounds. researchgate.net This involves synthesizing a library of analogues with systematic variations at key positions of the pyrimidine (B1678525) ring and the ethoxy group.

Key areas for modification and investigation include:

Substitution at the Pyrimidine Ring: Introducing various substituents (e.g., halogens, alkyl, aryl, and heteroaryl groups) at the C2, C5, and C6 positions of the pyrimidine ring could significantly impact activity. For instance, studies on other pyrimidine derivatives have shown that substitutions at these positions can modulate antiviral and anticancer properties. researchgate.netnih.gov

Modification of the Ethoxy Group: Altering the length and nature of the alkoxy chain at the C5 position could influence lipophilicity and, consequently, cell permeability and target engagement.

Introduction of Functional Groups: The incorporation of specific functional groups, such as amino, nitro, or carboxyl groups, could introduce new interaction points with biological targets, potentially enhancing potency or altering the mechanism of action. evitachem.com

These systematic modifications will allow for the construction of a comprehensive SAR map, guiding the rational design of next-generation this compound-based therapeutic agents.

Advanced Mechanistic Studies of this compound's Biological Interactions

While preliminary studies may suggest certain biological activities, a deep understanding of the molecular mechanisms of action is often lacking. Future research should employ advanced biochemical and biophysical techniques to elucidate how this compound and its active derivatives interact with their biological targets.

Potential research avenues include:

Target Identification and Validation: For derivatives showing promising activity, identifying the specific protein or nucleic acid target is a crucial step. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening can be employed.

Enzyme Inhibition Kinetics: If the target is an enzyme, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is vital for understanding how the compound affects the enzyme's function.

Structural Biology: X-ray crystallography or cryo-electron microscopy (cryo-EM) can provide atomic-level insights into the binding mode of this compound derivatives to their targets. acs.orgacs.org This structural information is invaluable for structure-based drug design efforts.

Cellular Pathway Analysis: Investigating the downstream effects of target engagement on cellular signaling pathways can provide a broader understanding of the compound's biological consequences.

Development of Novel and Sustainable Synthetic Routes for this compound with Enhanced Efficiency

The advancement of this compound from a laboratory curiosity to a potential therapeutic agent will necessitate the development of efficient, scalable, and sustainable synthetic methodologies. Current synthetic routes may be suitable for initial screening but often face challenges in terms of yield, cost, and environmental impact.

Future research in this area should focus on:

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reagents should be prioritized. nih.gov This includes exploring water-based reactions and the use of recyclable catalysts.

One-Pot and Multicomponent Reactions: Designing synthetic strategies that combine multiple steps into a single operation can significantly improve efficiency and reduce waste. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it an attractive alternative to traditional batch processing for large-scale production.

Catalytic Methods: The development of novel catalysts, including metal-based and organocatalysts, can lead to more efficient and selective transformations in the synthesis of this compound and its derivatives.

Integration of Computational and Experimental Approaches for Rational Design of Novel this compound Analogues

The integration of computational modeling with experimental synthesis and testing can accelerate the drug discovery process. researchgate.net In silico methods can be used to predict the properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

Key computational approaches to be integrated include:

Molecular Docking and Virtual Screening: These methods can be used to predict the binding affinity and mode of interaction of this compound analogues with their biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed based on existing SAR data to predict the activity of new, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound-target complex, helping to understand the stability of the interaction and the role of conformational changes.

ADMET Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nottingham.ac.uk

By combining these computational predictions with experimental validation, a more rational and efficient approach to the design of novel this compound analogues can be achieved.

Investigation of this compound's Role in Underexplored Biological Systems and Pathways

The biological activities of this compound may extend beyond the currently known applications. A forward-looking research strategy should include the exploration of its effects in a wider range of biological systems and disease models.

Potential areas for investigation include:

Neglected Tropical Diseases: Many heterocyclic compounds have shown promise as antiparasitic agents. nih.gov Screening this compound and its derivatives against parasites responsible for diseases like leishmaniasis, trypanosomiasis, and malaria could uncover new therapeutic opportunities.

Neurodegenerative Diseases: The role of certain signaling pathways in neurodegeneration is well-established. Investigating whether this compound can modulate these pathways could be a fruitful area of research.

Plant Biology and Agriculture: Pyrimidine derivatives are known to have applications in agriculture. epa.govnih.gov Exploring the potential of this compound as a plant growth regulator, herbicide, or fungicide could lead to new agricultural technologies.

Material Science: The unique chemical properties of the pyrimidine scaffold could be leveraged in the development of new materials with interesting electronic or optical properties.

By venturing into these underexplored territories, the full scientific and therapeutic potential of this compound can be more comprehensively realized.

Q & A

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.